Cnidicin

Vue d'ensemble

Description

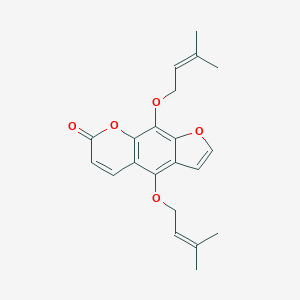

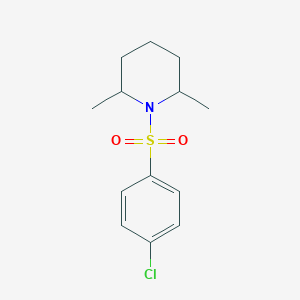

La cnidicine est un produit naturel isolé de l'extrait de racine d'Angelica koreana, une plante appartenant à la famille des Apiacées . Il s'agit d'un dérivé de la coumarine connu pour ses propriétés anti-allergiques et anti-inflammatoires . La cnidicine inhibe la dégranulation des mastocytes et la production d'oxyde nitrique dans les cellules RAW 264.7 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La cnidicine peut être synthétisée par diverses réactions chimiques impliquant le couplage de précurseurs appropriés. Une méthode courante implique l'utilisation de furocoumarines comme matières premières, qui subissent une série de réactions, y compris l'alkylation et la cyclisation, pour former le produit souhaité .

Méthodes de production industrielle

La production industrielle de la cnidicine implique généralement l'extraction du composé de la racine d'Angelica koreana. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir une cnidicine de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La cnidicine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La cnidicine peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la cnidicine en formes réduites avec différents groupes fonctionnels.

Substitution : La cnidicine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les agents alkylants.

Principaux produits formés

Applications de recherche scientifique

La cnidicine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de la coumarine.

Biologie : Étudié pour ses effets sur la dégranulation des mastocytes et la production d'oxyde nitrique.

Médecine : Enquête sur ses propriétés anti-allergiques et anti-inflammatoires potentielles.

Industrie : Utilisé dans le développement de produits pharmaceutiques et d'autres composés bioactifs

Mécanisme d'action

La cnidicine exerce ses effets en inhibant la dégranulation des mastocytes et la production d'oxyde nitrique dans les cellules RAW 264.7. Le composé cible des voies moléculaires spécifiques impliquées dans ces processus, y compris l'inhibition de l'expression de la synthase d'oxyde nitrique .

Applications De Recherche Scientifique

Cnidicin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

Biology: Studied for its effects on mast cell degranulation and nitric oxide generation.

Medicine: Investigated for its potential anti-allergic and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

Mécanisme D'action

Cnidicin exerts its effects by inhibiting the degranulation of mast cells and the generation of nitric oxide in RAW 264.7 cells. The compound targets specific molecular pathways involved in these processes, including the inhibition of nitric oxide synthase expression .

Comparaison Avec Des Composés Similaires

La cnidicine est unique parmi les dérivés de la coumarine en raison de ses effets inhibiteurs spécifiques sur la dégranulation des mastocytes et la production d'oxyde nitrique. Des composés similaires comprennent :

- Isoimperatorine

- Imperatorine

- Oxypeucédanine

- Cnidiline

Ces composés partagent des similitudes structurelles avec la cnidicine mais diffèrent dans leurs activités biologiques et applications spécifiques .

Propriétés

IUPAC Name |

4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMDOAWWVCOEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Cnidicin?

A1: this compound has shown promising inhibitory effects on two key inflammatory processes:

- Mast cell degranulation: this compound significantly inhibited the release of β-hexosaminidase, a marker of degranulation, from cultured RBL-2H3 mast cells in a dose-dependent manner []. This suggests potential anti-allergic properties.

- Nitric oxide (NO) production: this compound effectively inhibited nitric oxide production in activated RAW 264.7 macrophages []. This points towards potential anti-inflammatory applications.

Q2: What is the mechanism behind this compound's anti-inflammatory effects?

A2: While the exact mechanism requires further investigation, research suggests that this compound might exert its anti-inflammatory effects through:

- Suppression of NO synthase expression: this compound was found to inhibit the expression of nitric oxide synthase in RAW264.7 cells [], which is a key enzyme responsible for NO production.

Q3: Does this compound demonstrate anti-cancer activity?

A3: While not directly addressed in the provided research on this compound, studies on structurally similar furanocoumarins isolated from the same plant, Angelica koreana, have shown antiproliferative effects on various human tumor cell lines []. This suggests that further research into this compound's potential anti-cancer properties could be warranted.

Q4: What is the most effective method for extracting this compound?

A4: Research suggests that the heating backflow method with ethanol is an effective method for extracting this compound from Fructus Cnidii []. Optimizing parameters such as ethanol concentration, extraction time, and temperature is crucial for maximizing yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)